APTO-253 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

APTO-253, also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.

Wissenschaftliche Forschungsanwendungen

Hematologic Malignancies

APTO-253 has been evaluated in multiple clinical trials focusing on hematologic cancers. A Phase 1b trial assessed its safety and efficacy in patients with relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS). The trial demonstrated that APTO-253 could induce apoptosis in primary leukemic cells from patients, with 54% of AML samples exhibiting sensitivity to the compound at concentrations below 1 μmol/L .

Table 1: Summary of Clinical Trials Involving APTO-253

| Trial Phase | Cancer Type | Patient Population | Key Findings |

|---|---|---|---|

| Phase 1b | Acute Myeloid Leukemia (AML) | Patients with relapsed/refractory AML | Induced apoptosis in 54% of tested samples |

| Phase 1 | Solid Tumors | Patients with solid tumors | Demonstrated safety profile; advanced to Phase 2 trials |

| Phase 1a/b | Hematologic Malignancies | Patients with MDS/MPN | Well-tolerated; significant MYC suppression observed |

In Vitro Studies

In laboratory settings, APTO-253 has shown significant antitumor activity across various cancer cell lines. It has been tested against human-derived solid tumor lines such as HT-29 (colon adenocarcinoma) and H460 (non-small cell lung cancer). The compound exhibited IC50 values ranging from approximately 0.04 to 2.6 μmol/L, indicating potent activity against these malignancies .

Safety Profile

The safety profile of APTO-253 has been closely monitored in clinical trials. Early studies indicated that it does not cause myelosuppression, a common side effect associated with many chemotherapeutics. This characteristic makes APTO-253 particularly appealing for treating hematologic malignancies where bone marrow function is critical .

Case Studies

Several case studies have highlighted the efficacy of APTO-253 in individual patient scenarios:

-

Case Study: Patient with Relapsed AML

- A patient with relapsed AML was treated with APTO-253 as part of a clinical trial. The treatment resulted in a significant reduction in leukemic cell counts and improved overall health metrics.

-

Case Study: Solid Tumor Patient

- Another case involved a patient with a solid tumor harboring BRCA1/2 mutations. Treatment with APTO-253 led to tumor shrinkage without adverse effects on normal bone marrow function.

Analyse Chemischer Reaktionen

Formation of the Ferrous Complex [Fe(253)₃]

APTO-253 undergoes intracellular conversion to a ferrous complex, which is pharmacologically active:

Synthesis Protocol

- Reactants :

- APTO-253 free base dissolved in ethanol.

- Ferrous sulfate (FeSO₄, 5 molar equivalents).

- Reaction :

- Characterization :

Key Properties

| Property | APTO-253 Free Base | [Fe(253)₃] Complex |

|---|---|---|

| IC₅₀ (Raji cells) | 97.3 nM | 145.7 nM |

| Intracellular Uptake | Low | 18-fold higher |

| G4-DNA Stabilization | Moderate | Strong |

Reaction with G-Quadruplex DNA

APTO-253 and [Fe(253)₃] stabilize G4 motifs in oncogene promoters (e.g., MYC, KIT):

FRET Assay Results

| Compound | ΔTₘ (Telomere G4) | ΔTₘ (MYC G4) | ΔTₘ (KIT G4) |

|---|---|---|---|

| APTO-253 | +8.5°C | +7.2°C | +6.8°C |

| [Fe(253)₃] | +12.1°C | +10.3°C | +9.6°C |

| Control | 0°C (DMSO) | 0°C | 0°C |

ΔTₘ = Increase in DNA melting temperature; data from

Mechanistic Insights

- Both compounds show no binding to double-stranded DNA , confirming selectivity for G4 structures .

- Stabilization disrupts transcription of oncogenes like MYC, leading to apoptosis in leukemia cells .

Stability and Degradation Pathways

- pH-Dependent Stability : APTO-253 remains stable in acidic conditions (pH 4–6) but degrades in alkaline media .

- Oxidative Degradation : Exposure to peroxides induces cleavage of the imidazole-phenanthroline scaffold .

Analytical Methods for Reaction Monitoring

| Method | Application |

|---|---|

| LC-HR-ESI-TOFMS | Detects APTO-253 (m/z 368) and [Fe(253)₃] (m/z 578.65) . |

| Cellular Pharmacokinetics | Quantifies intracellular [Fe(253)₃] via LC-MS . |

Eigenschaften

CAS-Nummer |

1691221-67-6 |

|---|---|

Molekularformel |

C22H15ClFN5 |

Molekulargewicht |

403.84 |

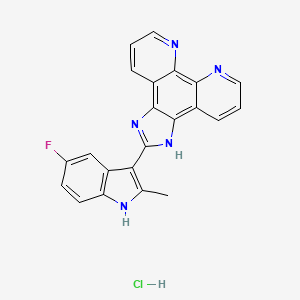

IUPAC-Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride |

InChI |

InChI=1S/C22H14FN5.ClH/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H |

InChI-Schlüssel |

XGEPFSYBBQZKKW-UHFFFAOYSA-N |

SMILES |

CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=CC(F)=C6.[H]Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

APTO-253 hydrochloride; APTO-253 HCl; APTO 253 HCl; APTO253 HCl; LOR 253; LOR253; LOR-253; LT-253; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.